Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of selective inhibitors for specific enzymes.
Preparation Methods
The synthesis of tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridine-3-yl-piperazine-1-carboxylic acid tert-butyl ester with vinyl n-butyl ether in the presence of potassium carbonate (K2CO3), palladium(0) (Pd2dba3), and DABCO (1,4-diazabicyclo[2.2.2]octane) at elevated temperatures (80-85°C) . The product is then purified to obtain the desired compound.
Chemical Reactions Analysis
Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3).
Scientific Research Applications
Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: In the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, as an intermediate in the synthesis of selective CDK 4/6 inhibitors, it binds to the active site of these enzymes, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Similar compounds include:
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C19H26N4O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H26N4O4S/c1-6-26-17(24)14-12(2)13-15(20-11-21-16(13)28-14)22-7-9-23(10-8-22)18(25)27-19(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
LZYGWPZNBDMCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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